(R)-tropic acid
Overview
Description
®-Tropic acid is a chiral organic compound with the molecular formula C_9H_10O_3. It is an important intermediate in the synthesis of various pharmaceuticals, particularly those related to tropane alkaloids. The compound is characterized by its unique structure, which includes a hydroxyl group and a carboxylic acid group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-Tropic acid can be synthesized through several methods. One common approach involves the resolution of racemic tropic acid using chiral amines or enzymes. Another method includes the asymmetric synthesis starting from readily available precursors such as phenylacetic acid and acetone, followed by a series of chemical transformations including aldol condensation and reduction.
Industrial Production Methods: In industrial settings, ®-tropic acid is often produced via biocatalytic processes that utilize specific enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: ®-Tropic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of tropinone.
Reduction: Formation of tropinol.
Substitution: Formation of various substituted tropic acid derivatives.
Scientific Research Applications
®-Tropic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of tropane alkaloids, which have significant biological activities.
Medicine: ®-Tropic acid derivatives are used in the development of drugs for treating neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-tropic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a precursor to tropane alkaloids, which exert their effects by binding to acetylcholine receptors in the nervous system. This interaction modulates neurotransmitter release and affects various physiological processes.
Comparison with Similar Compounds
(S)-Tropic Acid: The enantiomer of ®-tropic acid, with similar chemical properties but different biological activities.
Phenylacetic Acid: A precursor in the synthesis of ®-tropic acid, with a simpler structure.
Tropinone: An oxidation product of ®-tropic acid, used in the synthesis of tropane alkaloids.
Uniqueness: ®-Tropic acid is unique due to its chiral nature and its role as a key intermediate in the synthesis of biologically active tropane alkaloids. Its specific configuration allows for the selective production of enantiomerically pure compounds, which is crucial in pharmaceutical applications.
Properties
IUPAC Name |
(2R)-3-hydroxy-2-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRWUWPXAESPB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169052 | |
Record name | Tropic acid, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17126-67-9 | |
Record name | Tropic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropic acid, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TROPIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE0870Q3EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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